molecular formula C14H21N3O5S B11466544 Tert-butyl 2-{5-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyrrolidine-1-carboxylate CAS No. 1173674-59-3

Tert-butyl 2-{5-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyrrolidine-1-carboxylate

Cat. No.: B11466544
CAS No.: 1173674-59-3
M. Wt: 343.40 g/mol
InChI Key: RIGRQVMEASVZCX-VIFPVBQESA-N
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Description

Tert-butyl 2-{5-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, an oxadiazole ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{5-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include tert-butyl chloroformate, pyrrolidine, and various sulfur-containing compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-{5-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery .

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs .

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific characteristics .

Mechanism of Action

The mechanism of action of tert-butyl 2-{5-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with various molecular targets through its oxadiazole and pyrrolidine moieties. These interactions could involve binding to enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-{5-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyrrolidine-1-carboxylate is unique due to its combination of an oxadiazole ring and a pyrrolidine moiety. This combination provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and development .

Properties

CAS No.

1173674-59-3

Molecular Formula

C14H21N3O5S

Molecular Weight

343.40 g/mol

IUPAC Name

tert-butyl (2S)-2-[5-(2-methoxy-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H21N3O5S/c1-14(2,3)22-13(19)17-7-5-6-9(17)11-15-16-12(21-11)23-8-10(18)20-4/h9H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

RIGRQVMEASVZCX-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NN=C(O2)SCC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)SCC(=O)OC

Origin of Product

United States

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